2-(2,5-Difluorophenyl)-3-methylbutanoic acid

Vue d'ensemble

Description

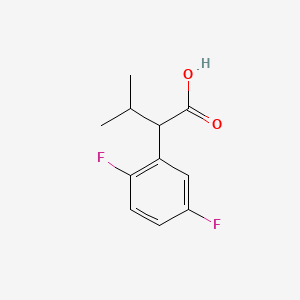

2-(2,5-Difluorophenyl)-3-methylbutanoic acid is a chemical compound characterized by the presence of two fluorine atoms attached to a benzene ring, along with an alpha-(1-methylethyl) group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-3-methylbutanoic acid typically involves the introduction of fluorine atoms into a benzene ring followed by the addition of the alpha-(1-methylethyl) group and the acetic acid moiety. Common synthetic routes may include:

Fluorination: Introduction of fluorine atoms into the benzene ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

Alkylation: Addition of the alpha-(1-methylethyl) group through alkylation reactions using appropriate alkylating agents.

Acetylation: Introduction of the acetic acid moiety through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Difluorophenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Pharmaceutical Development

2-(2,5-Difluorophenyl)-3-methylbutanoic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further exploration in drug design.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition may have implications for lipid metabolism and could be beneficial in treating metabolic disorders .

Biochemical Research

This compound is also utilized in biochemical studies to understand its interactions with various proteins and enzymes. Its fluorinated structure can enhance binding affinity and specificity, making it a valuable tool in research settings.

Case Study: Protein Interaction Studies

Studies have shown that fluorinated compounds can modulate protein interactions, influencing cellular signaling pathways. This characteristic is particularly useful in cancer research, where understanding protein dynamics is crucial .

Agricultural Applications

Emerging research suggests that derivatives of this compound may have applications in agrochemicals. Their ability to affect plant growth and metabolism could lead to new herbicides or growth regulators.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Various weeds |

| Similar fluorinated compounds | High | Specific weed species |

Synthetic Chemistry

The synthesis of this compound involves multiple steps, including fluorination reactions and selective alkylation processes. This complexity offers insights into synthetic methodologies that can be applied to other chemical entities.

Synthesis Process Overview

- Starting Materials : Aromatic compounds and alkylating agents.

- Reagents : Fluorinating agents (e.g., HF or F-containing reagents).

- Conditions : Varying temperatures and solvents to optimize yield.

Mécanisme D'action

The mechanism of action of 2-(2,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Difluorobenzeneacetic acid: Lacks the alpha-(1-methylethyl) group, making it less sterically hindered.

2,5-Difluoro-alpha-methylbenzeneacetic acid: Contains a methyl group instead of the alpha-(1-methylethyl) group, resulting in different chemical properties.

Uniqueness

2-(2,5-Difluorophenyl)-3-methylbutanoic acid is unique due to the presence of both fluorine atoms and the alpha-(1-methylethyl) group, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Activité Biologique

2-(2,5-Difluorophenyl)-3-methylbutanoic acid (CAS No. 1339754-82-3) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorophenyl moiety attached to a branched butanoic acid. The presence of fluorine atoms often enhances lipophilicity and biological activity due to their electronegative nature.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to this compound. In vitro assays against Plasmodium falciparum have shown promising results. For instance, a structure-activity relationship (SAR) study demonstrated that modifications to the phenyl ring significantly influenced the inhibitory concentration (IC50) values against different strains of P. falciparum.

| Compound | R Group | IC50 (nM) - 3D7 | IC50 (nM) - W2 |

|---|---|---|---|

| 1 | H | 200 | 175 |

| 2 | Gly | 20 | 23 |

| 3 | β-Ala | 70 | 75 |

This table illustrates that certain modifications can lead to substantial decreases in IC50 values, indicating increased potency against malaria parasites .

In Vivo Efficacy

In vivo studies using Plasmodium berghei mouse models revealed that compounds structurally related to this compound could reduce parasitemia significantly and prolong survival rates in infected mice. For example, at a dosage of 100 mg/kg, compounds achieved over 99% reduction in parasitemia compared to untreated controls .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. In studies conducted on various derivatives, it was found that while some exhibited high toxicity (LC50 values below acceptable thresholds), others showed much lower toxicity profiles. For instance, derivatives with specific substitutions demonstrated significant antimicrobial effects without substantial toxicity at concentrations below 50 µg/mL .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with key metabolic pathways involved in parasite survival and proliferation. The presence of fluorine atoms likely plays a role in enhancing binding affinity to biological targets .

Case Studies

- Antimalarial Efficacy : A study involving a series of fluorinated compounds demonstrated that those with a similar backbone to this compound had significant antimalarial activity. The study highlighted the importance of the difluorophenyl group in enhancing biological efficacy .

- Toxicology Assessment : In a two-week toxicity study involving DPP-IV-deficient mice, various derivatives were evaluated for their safety profile. Results indicated that certain structural modifications could mitigate toxicity while maintaining efficacy .

Propriétés

IUPAC Name |

2-(2,5-difluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLGZIDSOVGCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.